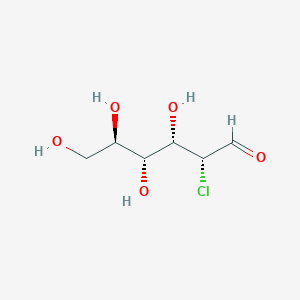

2-Cloro-2-desoxi-D-glucosa

Descripción general

Descripción

2-Cloro-2-desoxi-D-glucosa es un compuesto químico con la fórmula molecular C6H11ClO5 y un peso molecular de 198.60 g/mol . Es un polvo cristalino blanco que es soluble en agua y ligeramente soluble en acetona . Este compuesto es conocido por su alta toxicidad para la glucosa y su capacidad para interferir con el metabolismo de la glucosa celular .

Aplicaciones Científicas De Investigación

2-Cloro-2-desoxi-D-glucosa tiene varias aplicaciones de investigación científica. Se utiliza como un inhibidor del transporte de glucosa para estudiar el metabolismo de la glucosa celular . En oncología, se utiliza para investigar el metabolismo de las células tumorales, ya que las células tumorales tienen una mayor demanda de glucosa que las células normales . Además, se utiliza en el desarrollo de estrategias contra el cáncer que involucran radiosensibilización y quimiosensibilización, y estrés oxidativo . También se ha explorado su posible uso en el tratamiento de COVID-19 inhibiendo la glucólisis y reduciendo la replicación viral .

Mecanismo De Acción

El mecanismo de acción de 2-Cloro-2-desoxi-D-glucosa implica su capacidad para imitar la glucosa e inhibir la glucólisis. Una vez dentro de la célula, es fosforilada por la hexocinasa para formar 2-desoxi-D-glucosa-6-fosfato, que no puede ser metabolizada posteriormente por la fosfoglucosa isomerasa . Esto lleva a la acumulación de 2-desoxi-D-glucosa-6-fosfato, inhibiendo la glucólisis e induciendo la muerte celular . También afecta la función de la hexocinasa y la glucosa-6-fosfato isomerasa, interrumpiendo aún más el metabolismo celular .

Análisis Bioquímico

Biochemical Properties

2-Chloro-2-deoxy-D-glucose plays a significant role in biochemical reactions by mimicking glucose. It is phosphorylated by hexokinase to form 2-chloro-2-deoxy-D-glucose-6-phosphate, which cannot be further metabolized by phosphoglucose isomerase. This inhibition disrupts glycolysis and leads to a depletion of cellular ATP . The compound interacts with enzymes such as hexokinase and phosphoglucose isomerase, and proteins involved in glucose transport, such as glucose transporters (GLUTs) .

Cellular Effects

2-Chloro-2-deoxy-D-glucose affects various cell types by inhibiting glycolysis, leading to reduced ATP production and increased oxidative stress . This compound has been shown to induce apoptosis in cancer cells by interfering with glucose metabolism and inhibiting N-linked glycosylation . It also impacts cell signaling pathways, such as the mammalian target of rapamycin (mTOR) pathway, and alters gene expression related to cell survival and proliferation .

Molecular Mechanism

At the molecular level, 2-Chloro-2-deoxy-D-glucose exerts its effects by being phosphorylated to 2-chloro-2-deoxy-D-glucose-6-phosphate, which accumulates in cells and inhibits hexokinase and phosphoglucose isomerase . This inhibition leads to a blockade of glycolysis, resulting in energy deprivation and cell death. Additionally, the compound induces endoplasmic reticulum stress and autophagy, further contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-2-deoxy-D-glucose change over time. Initially, it causes a rapid decrease in ATP levels and an increase in oxidative stress . Over prolonged exposure, cells may develop resistance mechanisms, such as upregulation of alternative metabolic pathways . The compound is relatively stable under laboratory conditions but can degrade over time, affecting its efficacy .

Dosage Effects in Animal Models

The effects of 2-Chloro-2-deoxy-D-glucose vary with different dosages in animal models. At low doses, it can inhibit tumor growth without significant toxicity . At higher doses, it may cause adverse effects such as prolonged Q-T intervals and cardiac toxicity . The therapeutic window for this compound is narrow, requiring careful dosage optimization to balance efficacy and safety .

Metabolic Pathways

2-Chloro-2-deoxy-D-glucose is involved in metabolic pathways related to glucose metabolism. It is phosphorylated by hexokinase but cannot be further metabolized, leading to the accumulation of 2-chloro-2-deoxy-D-glucose-6-phosphate . This accumulation inhibits glycolysis and affects metabolic flux, reducing the levels of downstream metabolites .

Transport and Distribution

Within cells, 2-Chloro-2-deoxy-D-glucose is transported by glucose transporters (GLUTs) and distributed throughout the cytoplasm . Its phosphorylated form, 2-chloro-2-deoxy-D-glucose-6-phosphate, is trapped inside cells due to its inability to cross the cell membrane . This trapping mechanism is crucial for its function as a glycolysis inhibitor and diagnostic tool in PET imaging .

Subcellular Localization

2-Chloro-2-deoxy-D-glucose is primarily localized in the cytoplasm, where it exerts its inhibitory effects on glycolysis . It does not have specific targeting signals or post-translational modifications that direct it to other cellular compartments . Its activity is mainly confined to the cytoplasmic enzymes involved in glucose metabolism .

Métodos De Preparación

2-Cloro-2-desoxi-D-glucosa se puede sintetizar utilizando varios métodos. Un método común involucra el uso de 3,4,5-tri-O-acetil D-glucal o 3,4,5-tri-hidroxi-glucal como materias primas. Estos se colocan en un solvente con ácido sólido, se agitan y reaccionan a una temperatura específica. Después de la reacción, el ácido sólido se elimina y el producto se purifica mediante recristalización . Otro método implica la O-glucosilación mediada por halógeno de D-glucal por bromo en metanol, seguido de la eliminación reductiva del grupo halo y la hidrólisis del grupo metoxi por zinc en fosfato de dihidrógeno de sodio acuoso saturado .

Análisis De Reacciones Químicas

2-Cloro-2-desoxi-D-glucosa experimenta varias reacciones químicas, incluidas las reacciones de sustitución. Es sensible al aire e higroscópico, lo que significa que absorbe fácilmente la humedad del aire . Los reactivos comunes utilizados en sus reacciones incluyen bromo, metanol y zinc . Los principales productos formados a partir de estas reacciones incluyen 2-desoxi-D-glucosa y otros derivados .

Comparación Con Compuestos Similares

2-Cloro-2-desoxi-D-glucosa es similar a otros análogos de la glucosa como 2-desoxi-D-glucosa y 2-fluoro-2-desoxi-D-glucosa . Su característica única es la presencia de un átomo de cloro en la segunda posición, lo que aumenta su toxicidad para la glucosa y su capacidad para interferir con el metabolismo de la glucosa . Otros compuestos similares incluyen D-glucosa y L-fucosa .

Actividad Biológica

2-Chloro-2-deoxy-D-glucose (ClDG) is a glucose analog with significant biological activity, particularly in the context of cancer research and metabolic studies. This compound has garnered attention due to its ability to inhibit glycolysis and its potential therapeutic applications. This article explores the biological activity of ClDG, supported by case studies, research findings, and data tables.

ClDG functions primarily as a competitive inhibitor of glucose metabolism. Its structure allows it to mimic glucose, facilitating its uptake by cells via glucose transporters (GLUTs). Once inside the cell, ClDG is phosphorylated to form 2-chloro-2-deoxy-D-glucose-6-phosphate (ClDG-6-P), which cannot be further metabolized. This accumulation leads to several downstream effects:

- Inhibition of Glycolysis : ClDG-6-P inhibits key glycolytic enzymes such as hexokinase and phosphoglucose isomerase, leading to reduced ATP production and energy deprivation in cells .

- Induction of Cell Death : The inhibition of glycolysis triggers apoptosis in cancer cells, particularly under hypoxic conditions where glucose uptake is heightened .

- Alteration of Glycosylation Processes : ClDG interferes with N-linked glycosylation, impacting protein synthesis and triggering endoplasmic reticulum (ER) stress .

Pharmacological Properties

Recent studies have highlighted various pharmacological properties of ClDG:

- Anticancer Activity : ClDG has shown promise in inhibiting the growth of various cancer cell lines by inducing apoptosis and sensitizing cells to other chemotherapeutic agents such as Paclitaxel .

- Potential as an Antiviral Agent : Due to its structural similarity to mannose, ClDG may also serve as an antiviral agent by inhibiting viral replication processes that rely on glycosylation .

- Role in Metabolic Research : ClDG is utilized in metabolic studies to understand glucose metabolism and the effects of glycolytic inhibition on cellular processes .

Case Studies

Several studies have investigated the effects of ClDG in different contexts:

- Study on Glioblastoma Cells : Research demonstrated that treatment with ClDG led to significant reductions in cell viability and increased markers of apoptosis compared to untreated controls .

- Endothelial Cell Response : Another study reported that ClDG treatment resulted in increased AMP-activated protein kinase (AMPK) activity, indicating a shift towards energy conservation pathways under glucose deprivation conditions .

- Inhibition of DNA Repair Mechanisms : ClDG was shown to inhibit DNA repair processes in cancer cells, which may enhance the efficacy of radiation therapy .

Data Table: Summary of Biological Effects

Propiedades

IUPAC Name |

(2R,3S,4R,5R)-2-chloro-3,4,5,6-tetrahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBEGMPAFDRYYIG-SLPGGIOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)Cl)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)Cl)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163527 | |

| Record name | 2-Chloro-2-deoxyglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14685-79-1 | |

| Record name | 2-Chloro-2-deoxyglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014685791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-2-deoxyglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 2-Chloro-2-deoxy-D-glucose relate to its ability to elicit feeding responses?

A: Studies exploring the impact of glucose analogs on feeding behavior in rats revealed that modifications at the C-2 position of the glucose molecule significantly influence feeding responses. [] While D-glucose decreased meal size, 2-deoxy-D-glucose, lacking a hydroxyl group at C-2, induced feeding. [] Interestingly, 2-fluoro-2-deoxy-D-glucose and 2-chloro-2-deoxy-D-glucose, both halogenated at C-2, elicited even stronger feeding responses compared to 2-deoxy-D-glucose. [] This highlights the importance of the C-2 substituent in modulating the feeding response, with halogens potentially enhancing the effect.

Q2: Is 2-Chloro-2-deoxy-D-glucose a specific inhibitor of any enzymes?

A: While 2-ClDG is primarily known for inhibiting hexokinase, research indicates it does not demonstrate strong inhibitory effects on endo-α-mannosidase, an enzyme involved in glycoprotein processing. [] Modifications to the glucose unit of 1-deoxy-3-O-(α-D-glucopyranosyl)-mannojirimycin, a potent endo-α-mannosidase inhibitor, including its replacement with 2-ClDG, did not improve inhibitory properties. [] This suggests a high specificity of endo-α-mannosidase for its natural substrate and highlights that 2-ClDG's action is primarily focused on glycolysis.

Q3: What are the impurities found in [18F]Fluorodeoxyglucose (FDG) products, and how are they determined?

A: 2-Chloro-2-deoxy-D-glucose (2-ClDG) and 2-fluoro-2-deoxy-D-glucose (FDG) are identified as chemical impurities present in [18F]Fluorodeoxyglucose (F-18-FDG) products. [, ] These impurities can be separated and quantified using techniques like capillary electrophoresis, allowing for the determination of their presence and concentration within F-18-FDG. []

Q4: Has 2-Chloro-2-deoxy-D-glucose shown potential against any specific diseases?

A: While not a primary focus of the provided research, one study explored the potential of various wheatgrass constituents, including Rutin, against COVID-19. [] While Rutin showed the most promising results in silico, further research is needed to validate these findings and explore the efficacy of wheatgrass constituents like 2-ClDG in vivo. []

Q5: Are there any known analytical methods for characterizing and quantifying 2-Chloro-2-deoxy-D-glucose?

A: Capillary electrophoresis has been identified as a suitable method for determining the concentration of 2-ClDG, particularly within the context of its presence as an impurity in [18F]Fluorodeoxyglucose products. [] This method allows for the separation and quantification of 2-ClDG alongside other related compounds like 2-fluoro-2-deoxy-D-glucose and glucose itself. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.